[Rucl(P-cymene)((S)-tolbinap)]CL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [RuCl(p-cymene)((S)-tolbinap)]Cl, also known as Chloro(S)-(-)-2,2’-bis(di-p-tolylphosphino)-1,1’-binaphthylruthenium(II) chloride, is a ruthenium-based complex. This compound is notable for its application in asymmetric catalysis, particularly in the hydrogenation of various substrates. The presence of the chiral ligand (S)-tolbinap imparts enantioselectivity to the catalytic processes, making it valuable in the synthesis of optically active compounds.
Mechanism of Action
Target of Action
[Rucl(P-cymene)((S)-tolbinap)]CL is a ruthenium-based complex that has been shown to have significant anticancer activity . The primary targets of this compound are cancer cells, particularly breast cancer cells . The compound interacts with these cells, leading to cytotoxic effects and apoptosis .
Mode of Action
The compound interacts with its targets through a process known as asymmetric transfer hydrogenation . This process involves the transfer of hydrogen from a donor molecule to an acceptor molecule, resulting in the reduction of the acceptor molecule . In the case of this compound, the acceptor molecules are likely to be key biomolecules within the cancer cells, leading to their disruption and eventual cell death .
Biochemical Pathways
It is known that the compound induces apoptosis in cancer cells . Apoptosis is a form of programmed cell death, and its induction is a common strategy in cancer therapy. The compound’s ability to induce apoptosis suggests that it may affect pathways related to cell survival and death.
Pharmacokinetics
Studies have shown that the compound is quickly absorbed in serum . There is no significant accumulation in any of the tested organs, suggesting that the compound is likely to be metabolized and excreted efficiently .
Result of Action
The primary result of the action of this compound is the induction of apoptosis in cancer cells . This leads to the death of these cells, thereby inhibiting the growth and spread of the cancer. Moreover, the compound has been found to exhibit cell-free antioxidant activity , which could potentially contribute to its anticancer effects.
Preparation Methods
The synthesis of [RuCl(p-cymene)((S)-tolbinap)]Cl typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with the chiral ligand (S)-tolbinap. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction conditions include stirring the mixture at room temperature or slightly elevated temperatures to ensure complete complexation .
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to maintain the purity and enantioselectivity of the product .
Chemical Reactions Analysis
[RuCl(p-cymene)((S)-tolbinap)]Cl undergoes various types of chemical reactions, primarily focusing on asymmetric hydrogenation and transfer hydrogenation. These reactions are facilitated by the ruthenium center, which coordinates with the substrate and hydrogen source. Common reagents used in these reactions include hydrogen gas, formic acid, and isopropanol .
The major products formed from these reactions are optically active alcohols, amines, and other reduced compounds. The enantioselectivity of these reactions is a key feature, making the compound highly valuable in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
[RuCl(p-cymene)((S)-tolbinap)]Cl has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules. In biology and medicine, the compound is explored for its potential in synthesizing biologically active compounds with high enantioselectivity .
In the industrial sector, this compound is employed in the production of fine chemicals and pharmaceuticals, where the demand for enantiomerically pure products is high. Its ability to catalyze reactions under mild conditions and with high selectivity makes it an attractive choice for various applications .
Comparison with Similar Compounds
Similar compounds to [RuCl(p-cymene)((S)-tolbinap)]Cl include other ruthenium-based complexes with different chiral ligands. Examples include [RuCl(p-cymene)(®-BINAP)]Cl and [RuCl(p-cymene)((S,S)-TsDPEN)]Cl . These compounds also exhibit high enantioselectivity in catalytic reactions but differ in their ligand structures and, consequently, their selectivity and efficiency in various reactions.
The uniqueness of this compound lies in its specific chiral ligand, (S)-tolbinap, which imparts distinct enantioselectivity and reactivity compared to other similar compounds. This makes it particularly useful in certain asymmetric hydrogenation reactions where other catalysts may not perform as effectively .
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIUOOHVIWKUTN-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Ru]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H54Cl2P2Ru |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228120-95-4 |
Source
|
Record name | Chloro[(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-tolbinap)]Cl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.